Cas no 1551366-50-7 (2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine)

2,2-Difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine is a fluorinated pyrazole derivative with potential applications in medicinal chemistry and agrochemical research. The presence of difluoromethyl and amine functional groups enhances its reactivity, making it a versatile intermediate for synthesizing biologically active compounds. Its structural features, including the electron-withdrawing fluorine atoms and the heterocyclic pyrazole ring, contribute to improved metabolic stability and binding affinity in target interactions. This compound is particularly valuable in the development of pharmaceuticals and crop protection agents, where precise molecular modifications are critical. High purity and well-defined synthetic pathways ensure reproducibility for research and industrial applications.
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine structure
1551366-50-7 structure
Product name:2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
CAS No:1551366-50-7
MF:C6H9F2N3
MW:161.152567625046
CID:6472758
PubChem ID:83236533

2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
    • 1551366-50-7
    • AKOS021558789
    • EN300-1932739
    • Inchi: 1S/C6H9F2N3/c1-11-3-5(2-10-11)6(7,8)4-9/h2-3H,4,9H2,1H3
    • InChI Key: FNRCKPFRBWQUOO-UHFFFAOYSA-N
    • SMILES: FC(CN)(C1C=NN(C)C=1)F

Computed Properties

  • Exact Mass: 161.07645362g/mol
  • Monoisotopic Mass: 161.07645362g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 43.8Ų

2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1932739-0.1g
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
1551366-50-7
0.1g
$1183.0 2023-09-17
Enamine
EN300-1932739-1.0g
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
1551366-50-7
1g
$1485.0 2023-06-02
Enamine
EN300-1932739-0.05g
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
1551366-50-7
0.05g
$1129.0 2023-09-17
Enamine
EN300-1932739-10g
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
1551366-50-7
10g
$5774.0 2023-09-17
Enamine
EN300-1932739-5g
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
1551366-50-7
5g
$3894.0 2023-09-17
Enamine
EN300-1932739-5.0g
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
1551366-50-7
5g
$4309.0 2023-06-02
Enamine
EN300-1932739-0.25g
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
1551366-50-7
0.25g
$1235.0 2023-09-17
Enamine
EN300-1932739-10.0g
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
1551366-50-7
10g
$6390.0 2023-06-02
Enamine
EN300-1932739-2.5g
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
1551366-50-7
2.5g
$2631.0 2023-09-17
Enamine
EN300-1932739-1g
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
1551366-50-7
1g
$1343.0 2023-09-17

Additional information on 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Chemical Compound CAS No. 1551366-50-7: 2,2-Difluoro-2-(1-Methyl-1H-Pyrazol-4-Yl)Ethan-1-Amine

The compound with CAS number 1551366-50-7, commonly referred to as 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a difluorinated ethane backbone and a pyrazole ring substituted at the 4-position with a methyl group. The presence of the amine group further enhances its reactivity and functional versatility.

Recent studies have highlighted the potential of 2,2-difluoro derivatives in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways. The pyrazole moiety in this compound is known for its ability to act as a hydrogen bond donor or acceptor, making it an attractive component in medicinal chemistry for designing bioactive molecules. Furthermore, the fluorine atoms incorporated into the structure contribute to increased lipophilicity and stability, which are critical properties for drug candidates.

One of the most notable advancements involving this compound is its role in the synthesis of selective kinase inhibitors. Researchers have demonstrated that the combination of difluorinated ethane and pyrazole groups can effectively modulate enzyme activity, leading to potential treatments for conditions such as cancer and inflammatory diseases. The amine group in the molecule also facilitates further functionalization, enabling chemists to explore a wide range of derivatives with enhanced pharmacokinetic profiles.

In addition to its pharmacological applications, 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-Yl)ethan-1-amine has shown promise in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors and optoelectronic devices. The pyrazole ring, being aromatic and electron-deficient, can participate in π-interactions, which are essential for designing materials with tailored electronic characteristics.

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Recent innovations in catalytic methods have made it possible to streamline the synthesis process, reducing costs and improving scalability. These advancements are particularly important for industries looking to commercialize this compound on a larger scale.

From an environmental standpoint, studies have been conducted to assess the biodegradability and ecological impact of difluorinated compounds like this one. Results indicate that while fluorinated compounds generally persist in the environment due to their stability, proper disposal methods can mitigate potential risks. Regulatory bodies continue to monitor such compounds to ensure they meet safety standards for human health and the environment.

In conclusion, CAS No. 1551366-50-7, or 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-Yl)ethan-1-amine, represents a cutting-edge molecule with diverse applications across multiple disciplines. Its structural features make it an invaluable tool in modern chemistry research, offering solutions in drug development, materials science, and beyond. As research into this compound continues to evolve, it is expected to play an even more pivotal role in advancing scientific knowledge and technological innovation.

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